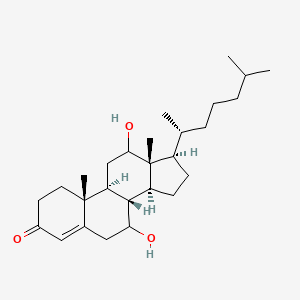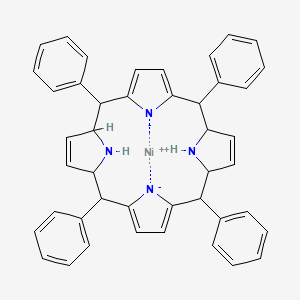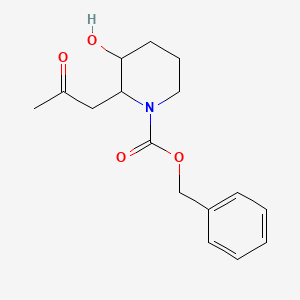![molecular formula C21H21ClO6 B15287263 1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose](/img/structure/B15287263.png)
1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose is a versatile carbohydrate derivative. It is widely used in the preparation of 2’-deoxynucleosides, which are essential intermediates in the synthesis of various antiviral and anticancer drugs . The compound is characterized by its molecular formula C21H21ClO5 and a molecular weight of 388.84 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose typically involves the chlorination of 3,5-bis[O-(4-toluoyl)]-2-deoxy-D-ribose. The reaction is carried out under an inert atmosphere to prevent moisture interference, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are used to cleave the ester bonds.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 3,5-bis[O-(4-toluoyl)]-2-deoxy-D-ribose and the corresponding acid.
Scientific Research Applications
1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose involves its conversion to 2’-deoxynucleosides, which are then incorporated into DNA. This incorporation can lead to the termination of DNA synthesis, making it effective in antiviral and anticancer therapies . The molecular targets include viral DNA polymerases and cancer cell DNA .
Comparison with Similar Compounds
- 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose
- 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribose
Uniqueness: 1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose is unique due to its specific structure, which allows for the efficient synthesis of 2’-deoxynucleosides. Its high reactivity and stability under various conditions make it a preferred choice in pharmaceutical synthesis .
Properties
Molecular Formula |
C21H21ClO6 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
[(2R,3S)-5-chloro-2-hydroxy-3-(4-methylbenzoyl)oxy-5-oxopentyl] 4-methylbenzoate |
InChI |
InChI=1S/C21H21ClO6/c1-13-3-7-15(8-4-13)20(25)27-12-17(23)18(11-19(22)24)28-21(26)16-9-5-14(2)6-10-16/h3-10,17-18,23H,11-12H2,1-2H3/t17-,18+/m1/s1 |
InChI Key |
JQKLLGUECKFLQV-MSOLQXFVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@H]([C@H](CC(=O)Cl)OC(=O)C2=CC=C(C=C2)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(C(CC(=O)Cl)OC(=O)C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






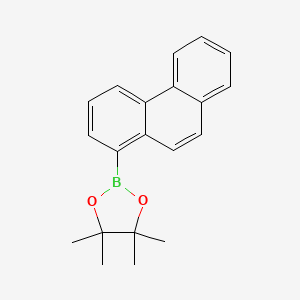
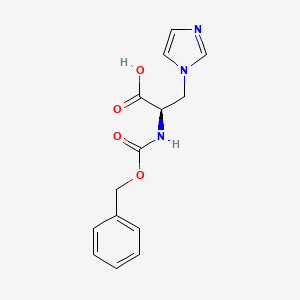
![(3R,4S,5S)-4-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic acid](/img/structure/B15287242.png)
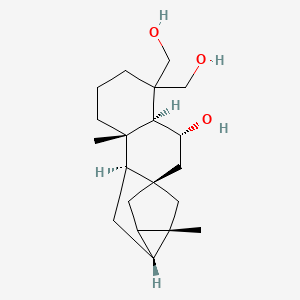
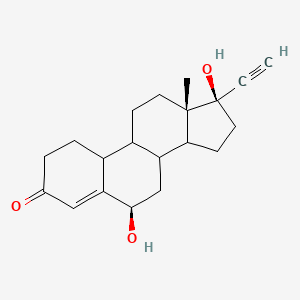
![(2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B15287259.png)
![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octatriaconta-20,23,26,29,32-pentaenoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15287267.png)
